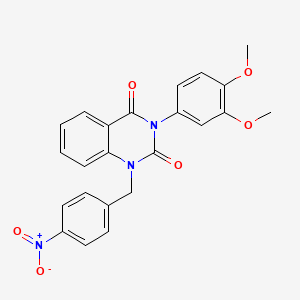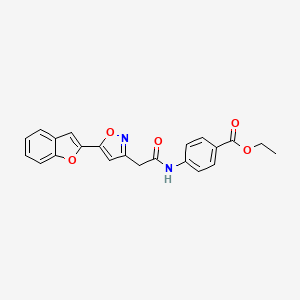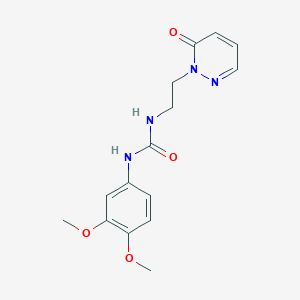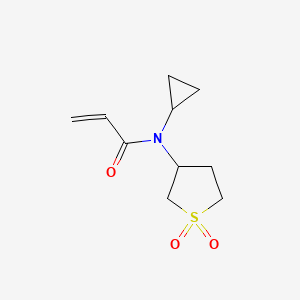
3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMNQ, is a synthetic quinazoline derivative that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Ionic Liquid-Based Catalysts in CO2 Conversion
Ionic Liquids (ILs) exhibit unique properties such as low vapor pressures, tunable structures, high solubilities, and high thermal and chemical stabilities. These qualities make them suitable as solvents and catalysts for CO2 capture and conversion into valuable chemicals like quinazoline-2,4(1H,3H)-diones. The review by Zhang et al. (2023) focuses on the tuning of IL-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones, highlighting the importance of catalysts' basicity and nucleophilicity. It also discusses the potential future directions for CO2 conversion using IL-based catalysts, emphasizing the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles by IL-based catalysts (Zhang et al., 2023).
2. Optoelectronic Material Development
Quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, have significant applications in optoelectronics. These compounds are being extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review by Lipunova et al. (2018) outlines the application of luminescent small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their significant value in creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs), white OLEDs, highly efficient red phosphorescent OLEDs, and other optoelectronic applications (Lipunova et al., 2018).
3. Synthetic Chemistry of Quinazolines
Quinazoline derivatives are crucial in medicinal chemistry due to their wide range of biological properties. Faisal and Saeed (2021) discuss the importance of designing novel quinazolines and exploring eco-friendly, mild, atom-efficient, multi-component synthetic strategies. The review provides an effective methodology for understanding and synthesizing quinazolines, aiming to develop more promising synthetic approaches and applications (Faisal & Saeed, 2021).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRHCTVRSIMPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)


![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)
![3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)